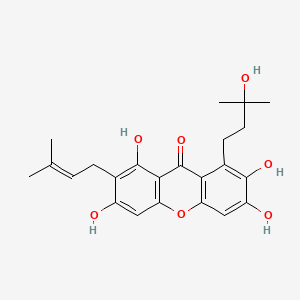
藤黄酮C
描述
加尔西酮 C 是一种天然化合物,从藤黄科植物Garcinia oblongifolia中分离得到。它属于黄酮类化合物家族,以其多种生物活性而闻名。 加尔西酮 C 因其对某些癌细胞的潜在细胞毒性而引起关注,使其成为抗癌研究的有前景的候选药物 .
科学研究应用
化学: 加尔西酮 C 作为一种模型化合物,用于研究黄酮类化合物的合成和反应活性。
生物学: 它对鼻咽癌细胞表现出明显的细胞毒性,使其成为癌症治疗的潜在候选药物.
准备方法
合成路线和反应条件: 黄酮类化合物的合成,包括加尔西酮 C,通常涉及使用多酚和水杨酸。 一种经典方法是将这些化合物与乙酸酐一起加热作为脱水剂 . 另一种方法使用氯化锌和磷酰氯来生产黄酮类化合物,其产率更高,反应时间更短 .
工业生产方法: 加尔西酮 C 的工业生产可能涉及使用各种色谱技术从Garcinia oblongifolia中提取该化合物。 然后使用紫外、红外、质谱和核磁共振等光谱分析方法确认分离得到的化合物的结构 .
化学反应分析
反应类型: 加尔西酮 C 会发生各种化学反应,包括:
氧化: 加尔西酮 C 可以被氧化以形成不同的衍生物。
还原: 还原反应可以改变加尔西酮 C 中存在的官能团。
取代: 取代反应可以在黄酮核心结构中引入新的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代可以在黄酮结构中引入烷基或卤素基团 .
作用机制
加尔西酮 C 通过调节各种分子靶点和途径发挥其作用:
ATR 和 4E-BP1: 加尔西酮 C 刺激 ATR 和 4E-BP1 的表达水平,这些基因参与细胞周期调节.
细胞周期蛋白和 CDK: 它抑制细胞周期蛋白 B1、细胞周期蛋白 D1、细胞周期蛋白 E2、cdc2 和 CDK7 的表达,导致细胞周期在 S 期停滞.
相似化合物的比较
加尔西酮 C 在黄酮类化合物中是独一无二的,因为它具有特定的生物活性和分子靶点。类似的化合物包括:
α-芒果苷: 以其抗氧化和神经保护特性而闻名.
加尔塔宁: 表现出显着的抑制β-淀粉样蛋白聚集的活性,使其成为阿尔茨海默病治疗的潜在候选药物.
加尔西酮 D: 另一种具有潜在抗癌特性的黄酮衍生物.
属性
IUPAC Name |
1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCLVMUASBDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657670 | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76996-27-5 | |
| Record name | Garcinone C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76996-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,7-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 218 °C | |
| Record name | Garcinone C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action of Garcinone C in colorectal cancer stem-like cells (CSCs)?
A: Garcinone C exerts its antitumor activity by suppressing the Hedgehog/Gli1 signaling pathway in colorectal CSCs. [, ] It binds to the zinc finger domain of the Gli1 protein, particularly forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216, leading to enhanced Gli1 degradation. [] This inhibition of Gli1 disrupts the self-renewal and invasive capabilities of these cells. []
Q2: How does Garcinone C affect the expression of stemness markers in colorectal cancer cells?
A: Garcinone C significantly reduces the expression of colon cancer stemness markers such as CD44, CD133, ALDH1, and Nanog in both HCT116 and HT29 CSCs. []
Q3: What impact does Garcinone C have on the invasiveness of colorectal CSCs?
A: By suppressing Gli1-dependent Hedgehog signaling, Garcinone C effectively inhibits the invasiveness of colorectal CSCs. It reduces the levels of invasive-related markers, MMP2 and MMP9, while restoring the reduced levels of E-cadherin, a protein crucial for cell-cell adhesion, in HCT116 CSCs. []
Q4: Does Garcinone C demonstrate synergy with any other antimalarial agents?
A: Yes, studies show Garcinone C exhibits synergy with Artemisinin in vitro, effectively inhibiting Plasmodium falciparum. [] The combination of these compounds yields a FIC50 (Fractional Inhibitory Concentration) value of less than 1, indicating a synergistic effect. []
Q5: Beyond colorectal cancer, what other types of cancer cells does Garcinone C demonstrate activity against?
A5: Research indicates that Garcinone C displays cytotoxic activity against a range of human cancer cell lines including:
- Epithelial lung carcinoma (A549) []
- Breast carcinoma (MCF7) [, ]
- Hepatocellular carcinoma (HepG2) []
- Nasopharyngeal carcinoma (CNE1, CNE2, HK1, and HONE1) []
Q6: How does Garcinone C affect cell cycle progression in nasopharyngeal carcinoma cells?
A: Garcinone C induces cell cycle arrest at the S phase in nasopharyngeal carcinoma cells. [] This arrest is accompanied by altered expression of cell cycle regulatory proteins, including increased ATR and 4E-BP1 levels, and decreased levels of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3. []
Q7: Does Garcinone C exhibit any antioxidant properties?
A: Yes, Garcinone C possesses antioxidant activity, demonstrated by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] It achieves this through electron-transfer and H+-transfer mechanisms. []
Q8: Is Garcinone C found naturally in any plants? If so, which ones?
A8: Garcinone C is a naturally occurring xanthone found in several plant species, including:
- Mangosteen (Garcinia mangostana) [, , , ]
- Hypericum perforatum [, ]
- Garcinia travancorica []
- Garcinia oblongifolia []
Q9: What is the role of the isoprenyl group in the structure of Garcinone C for its activity?
A: While the presence of the isoprenyl group contributes to the overall structure of Garcinone C, research suggests that it plays a less significant role in its antioxidant activity compared to the para-di-OHs or ortho-di-OHs structural features. []
Q10: How does Garcinone C impact the production of inflammatory cytokines?
A: Research shows that Garcinone C exhibits anti-inflammatory activity by suppressing the secretion of IL-8 in activated human Caco-2 intestinal cells, HT-29 colonic cells, and THP-1 macrophage-like cells. It also reduces TNFα secretion by activated HepG2 cells and human blood monocyte-derived macrophages. []
Q11: What are the metabolites of Garcinone C observed in human cell lines?
A: In addition to glucuronidation and sulfation, Garcinone C undergoes metabolic conversion into 9-hydroxycalabaxanthone, Garcinones C and D, and other unidentified xanthone compounds in various human cell lines. []
Q12: How does Garcinone C impact the viability of human rheumatoid fibroblast-like synoviocyte MH7A cells?
A: Garcinone C significantly inhibits the viability of MH7A cells, which play a crucial role in the pathogenesis of rheumatoid arthritis. [] This effect is attributed to its ability to induce apoptosis and increase ROS accumulation in these cells. []
Q13: Does Garcinone C demonstrate any inhibitory activity against specific enzymes?
A13: Yes, Garcinone C displays inhibitory activity against the following enzymes:
- α-Amylase: It inhibits α-amylase activity, potentially contributing to its anti-diabetic effects by regulating postprandial hyperglycemia. [, ]
- Cyclin-Dependent Kinase 4 (CDK4): It inhibits CDK4, a key regulator of cell cycle progression, suggesting its potential as an anti-cancer agent. []
Q14: Are there any computational studies investigating the interactions of Garcinone C with its targets?
A: Yes, molecular docking studies have been conducted to understand the interactions of Garcinone C with α-amylase. [] These studies provide insights into the binding affinity and potential inhibitory mechanisms of Garcinone C on this enzyme. []
Q15: How effective is Garcinone C in inhibiting angiogenesis?
A: Research on Thailand stingless bee propolis, which contains Garcinone C, demonstrates significant antiangiogenic activity. [] Both the propolis and extracts from its plant source, Garcinia mangostana, effectively inhibited tube formation in human umbilical vein endothelial cells, suggesting potential applications in treating angiogenesis-related diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


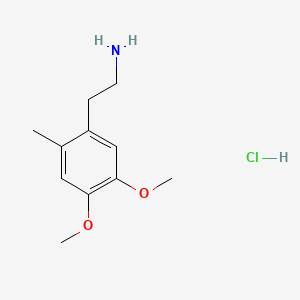
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
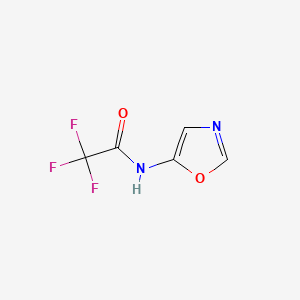
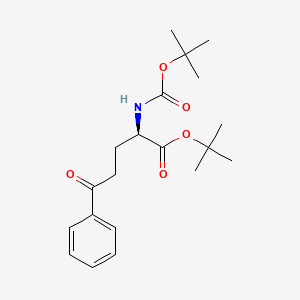
![1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine](/img/structure/B566210.png)
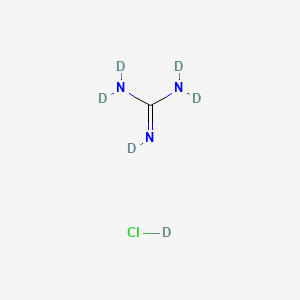
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566214.png)
![N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester](/img/structure/B566215.png)
![N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester](/img/structure/B566218.png)
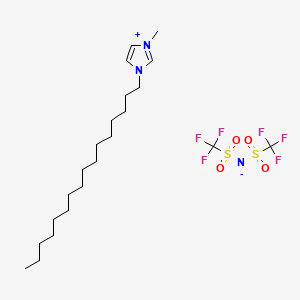
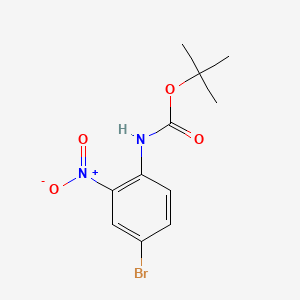
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)
